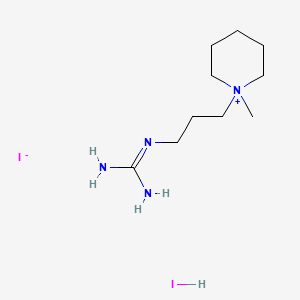

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐属于胍衍生物类。胍衍生物以其在化学、生物学和医学等各个领域的多样化应用而闻名。

准备方法

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐的合成通常涉及1-甲基哌啶与3-胍基丙基碘的反应。该反应在受控条件下进行,以确保形成所需产物。 工业生产方法可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度 .

化学反应分析

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以将该化合物转化为具有不同化学性质的还原形式。

取代: 该化合物可以发生取代反应,其中一个或多个原子或基团被其他原子或基团取代。这些反应中常用的试剂包括氧化剂、还原剂以及各种亲核试剂和亲电试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐在科学研究中有多种应用,包括:

化学: 它用作各种化学反应和合成过程中的试剂。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗病毒特性。

医学: 正在进行的研究探索其潜在的治疗应用,包括用作各种疾病的药物候选。

作用机制

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与某些酶或受体结合,调节它们的活性,并导致各种生物效应。 所涉及的确切途径取决于具体的应用和靶标 .

相似化合物的比较

1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐可以与其他胍衍生物进行比较,例如:

1-(3-胍基丙基)-1-甲基吡咯烷鎓碘化物: 结构相似,但吡咯烷环代替了哌啶环。

1-(3-胍基丙基)-1-甲基哌啶鎓氯化物: 结构相似,但用氯离子代替了碘离子。

1-(3-胍基丙基)-1-甲基哌啶鎓溴化物: 结构相似,但用溴离子代替了碘离子。1-(3-胍基丙基)-1-甲基哌啶鎓碘化物氢碘酸盐的独特性在于其特殊的化学结构,以及碘离子和氢碘酸盐的存在,这可能赋予其独特的化学和生物学性质.

生物活性

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide (C10H23N4I2) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings, including case studies and data tables.

Structural Information

- Molecular Formula : C10H23N4I2

- SMILES : C[N+]1(CCCCC1)CCCN=C(N)N

- InChIKey : Not available in the search results.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial effects, cellular signaling, and potential therapeutic applications. The compound's guanidine group is known to enhance its interaction with biological systems, particularly in modulating enzyme activities and influencing cellular processes.

Table 1: Antimicrobial Activity of Guanidinium Compounds

Cellular Signaling and Enzyme Modulation

Guanidinium derivatives are known to influence various cellular signaling pathways, particularly those involving nitric oxide (NO) production and protein kinase activation. The modulation of these pathways can lead to anti-inflammatory effects, which are crucial in treating conditions such as diabetes and chronic wounds.

Case Study: Inhibition of Nitric Oxide Production

A study investigating the effects of guanidine derivatives on RAW 264.7 macrophages demonstrated that these compounds could significantly inhibit lipopolysaccharide (LPS)-induced NO production, suggesting their potential use in inflammatory conditions. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 50 µM.

Research Findings

While comprehensive literature specifically detailing the biological activities of this compound is scarce, related compounds have provided insights into potential applications:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting NO production.

- Cytotoxicity Studies : Preliminary studies suggest low cytotoxicity at effective concentrations, making them suitable for therapeutic applications.

- Biofilm Disruption : Iodine-based compounds, including quaternary ammonium salts, have been noted for their ability to disrupt biofilms associated with chronic wounds, enhancing healing processes.

属性

CAS 编号 |

93906-21-9 |

|---|---|

分子式 |

C10H24I2N4 |

分子量 |

454.13 g/mol |

IUPAC 名称 |

2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |

InChI |

InChI=1S/C10H23N4.2HI/c1-14(7-3-2-4-8-14)9-5-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |

InChI 键 |

CTXKQOIGNRGRMI-UHFFFAOYSA-M |

规范 SMILES |

C[N+]1(CCCCC1)CCCN=C(N)N.I.[I-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。